N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide
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Description
N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H24N6O3S and its molecular weight is 464.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with an imidazole ring have been known to interact with various targets, such as nitric oxide synthase .
Mode of Action
Compounds containing an imidazole ring are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in the function of the target molecules.
Biochemical Pathways
Imidazole-containing compounds are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide interacts with various enzymes and proteins. It has been found to inhibit phosphodiesterases (PDEs), a unique class of enzymes that hydrolyze cyclic nucleotides and thus play a vital role in cell function by regulating intracellular levels of cyclic adenine monophosphate (cAMP) and cyclic guanine monophosphate (cGMP) .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by inhibiting PDEs, thereby affecting cell signaling pathways and gene expression . It also has antimicrobial activities, with some compounds showing marked activities against E. coli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically PDEs . By inhibiting these enzymes, it can cause changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Given its PDE inhibition and antimicrobial activities, it is likely that it has long-term effects on cellular function .
Metabolic Pathways
Given its interaction with PDEs, it may affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-4-methoxy-2,3-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3S/c1-15-16(2)21(10-9-20(15)32-4)33(30,31)28-19-7-5-18(6-8-19)27-22-13-23(26-17(3)25-22)29-12-11-24-14-29/h5-14,28H,1-4H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNQVEDGSBXZAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CN=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.